molecular formula C15H15N5O4 B2534231 2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034522-29-5

2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2534231
CAS RN: 2034522-29-5
M. Wt: 329.316
InChI Key: ZYFQYJPQKZUUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a benzo[d]isoxazol-3-yl group and a 4,6-dimethoxy-1,3,5-triazin-2-yl group . The exact properties and uses of this specific compound are not available in the search results.


Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds with similar groups have been synthesized in various ways. For example, 4,6-dimethoxy-1,3,5-triazin-2-yl group can be used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]isoxazol-3-yl group is a heterocyclic compound, and the 4,6-dimethoxy-1,3,5-triazin-2-yl group is a triazine derivative .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazine Derivatives

    Research shows the synthesis of triazine derivatives, which include the compound , has applications in developing various pharmaceuticals and agrochemicals. Triazines and their derivatives are known for their potential pharmacological properties (Chau, Malanda, & Milcent, 1997).

  • Novel Synthesis Methods

    Innovative synthesis methods for derivatives of benzodiazepines and benzoxazoles, which are chemically related to the compound , have been explored. These methods contribute to the advancement of pharmaceutical research, particularly in the development of new therapeutic agents (Troxler & Weber, 1974).

  • Tandem Palladium-Catalyzed Synthesis

    A novel method involving palladium-catalyzed synthesis for related compounds has been developed. This method enhances the efficiency of synthesizing complex organic molecules, which can be pivotal in medicinal chemistry (Gabriele et al., 2006).

Potential Pharmacological Applications

  • Precursor for Pharmaceutical Compounds

    The compound serves as a precursor for the synthesis of various pharmacologically active derivatives. Its transformation into different derivatives opens pathways for the development of new drugs (Khodot & Rakitin, 2022).

  • Benzodiazepine Site Agonists

    Research on similar compounds has led to the discovery of functionally selective inverse agonists at the benzodiazepine site of GABA receptors, indicating potential applications in cognitive enhancement and therapy for neurological disorders (Chambers et al., 2004).

  • Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors

    Derivatives of the compound have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be crucial in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Agricultural and Environmental Research

  • Allelochemicals in Agriculture: Derivatives of benzoxazolinone, which are structurally similar, have been studied as allelochemicals in crops like wheat, rye, and maize. Understanding these compounds' transformation in the soil is vital for exploiting their properties to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)7-10-9-5-3-4-6-11(9)24-20-10/h3-6H,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQYJPQKZUUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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